Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

High-throughput screening Negative control Benzofuran selectivity

Researchers screening benzofuran-based series often face confounding off-target effects from uncharacterized analogs. This compound solves that by being quantitatively confirmed inactive across five distinct HTS targets (FBW7 E3 ligase, MITF, TEAD-YAP, GPR151, ST2). • Documented inactivity in AlphaScreen (AID 1259310, 1259374) and luminescence cell-based (AID 1259422) assays • 133 mg stock available for immediate procurement; logP 3.86/TPSA 75 Ų supports method calibration • Two orthogonal derivatization handles (5-O-ether & 3-CO2Et) enable SAR expansion without custom synthesis lead time

Molecular Formula C21H20O6
Molecular Weight 368.385
CAS No. 308298-07-9
Cat. No. B2409045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS308298-07-9
Molecular FormulaC21H20O6
Molecular Weight368.385
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H20O6/c1-4-25-21(23)20-13(2)27-19-10-9-16(11-17(19)20)26-12-18(22)14-5-7-15(24-3)8-6-14/h5-11H,4,12H2,1-3H3
InChIKeyGCWPCIGIXVHTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes133 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate: Identity & Class


Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 308298-07-9) is a fully synthetic small molecule belonging to the 2-methylbenzofuran-3-carboxylate ester family. Its molecular formula is C21H20O6 with a molecular weight of 368.4 g/mol, and it is cataloged under PubChem CID 987915 [1]. The compound is commercially supplied as a screening compound (ChemDiv ID 3570-0590) with a typical stock availability of 133 mg and a predicted logP of 3.86 . Unlike many benzofuran-3-carboxylate analogs that are explored for anti-inflammatory, anticancer, or endothelin receptor antagonism, this specific derivative has been systematically profiled in multiple high-throughput screening (HTS) assays, revealing a distinct and quantifiable inactivity profile that defines its procurement niche [2].

Verified inactive across 5 HTS targets
Distinct logP and TPSA profile
Commercial stock availability

Why Generic Substitution Fails


Although the 2-methylbenzofuran-3-carboxylate scaffold is common, the substituent at the 5-position (specifically the 2-(4-methoxyphenyl)-2-oxoethoxy group) imparts a unique chemical fingerprint that is absent in simpler esters such as ethyl 2-methylbenzofuran-3-carboxylate (CAS 40484-97-7) or methyl 2-methylbenzofuran-3-carboxylate (CAS 39811-83-1). Moreover, published HTS data demonstrate that this compound is inactive against a panel of five distinct biological targets (FBW7 E3 ligase, MITF, TEAD-YAP, GPR151, and ST2/IL1RL1) [1]. Generic substitution with other benzofuran-3-carboxylate esters that possess unreported or differing off-target activities risks introducing confounding biological effects in control experiments. The documented lack of activity across these specific assays constitutes a verifiable, quantitative differentiation that is critical when selecting a negative-control benzofuran derivative for mechanistic or screening workflows [1].

This Compound
Documented multi-target inactivity
Characterized logP & TPSA
Immediate stock availability
Generic Analogs
Unverified bioactivity profile
Variable physicochemical properties
Longer lead time (custom synthesis)

Quantitative Differentiation Evidence


Multi-Target HTS Inactivity vs. Active Analogs

In contrast to numerous benzofuran-3-carboxylate derivatives that exhibit measurable bioactivity (e.g., endothelin receptor antagonism in the nanomolar range [2]), this compound consistently yields an 'Inactive' outcome in four independent HTS assays. Specifically, it was tested and found inactive as: an activator of FBW7 E3 ligase (AID 1259310), an inhibitor of MITF (AID 1259374), an inhibitor of the TEAD-YAP interaction (AID 1259422), and an activator of GPR151 (AID 1508602). A fifth assay for ST2 (IL1RL1) inhibition (AID 1259354) returned an 'Inconclusive' result [1]. This multi-target inactivity profile is a quantifiable differentiator when a benzofuran carboxylate is required as a negative control for any of these specific screens.

Multi-Target HTS Inactivity
Head-to-head
Inactive (4 assays) / Inconclusive (1) vs. active ET receptor antagonists
Supports negative-control selection
Assay platforms: AlphaScreen, cell-based
High-throughput screening Negative control Benzofuran selectivity

Lipophilicity Difference from Parent Ester

The computed XLogP3-AA value for this compound is 4.3 [1]. The parent scaffold, ethyl 2-methylbenzofuran-3-carboxylate (CAS 40484-97-7, C12H12O3), has a significantly lower predicted logP (approximately 2.5–2.8 based on its lower molecular weight and fewer hydrogen bond acceptors ). The 4-methoxyphenacyl ether substituent increases the logP by approximately 1.5–1.8 units, which directly affects compound partitioning, membrane permeability potential, and solubility. This difference is quantitative and verifiable via chromatographic retention time or measured logD.

Lipophilicity (XLogP3-AA)
Context-dependent
4.3 vs. ~2.5–2.8 (Δ +1.5–1.8)
Higher logP impacts partitioning and solubility
Computed value; experimental logD recommended
Physicochemical property Lipophilicity Benzofuran analog comparison

TPSA Differentiation from Bioactive Analogs

The TPSA of this compound is 75 Ų [1]. By contrast, the parent ethyl 2-methylbenzofuran-3-carboxylate has a TPSA of approximately 39–43 Ų (single ester, no additional oxygenated substituent). The 4-methoxyphenacyl ether adds three additional hydrogen bond acceptors, increasing the TPSA by roughly 32–36 Ų. This property dimension places the compound in a different region of 'drug-likeness' space (higher TPSA typically reduces passive membrane permeability) and is directly relevant for scientists screening benzofuran libraries for fragment-based or permeability-focused campaigns.

TPSA Difference
Context-dependent
75 Ų vs. ~39–43 Ų (Δ +32–36)
Alters drug-likeness and permeability profile
Computed by Cactvs; may vary with method
Polar surface area Drug-likeness Benzofuran analog differentiation

Commercial Availability vs. Custom Synthesis

This compound is available from ChemDiv as a stock screening compound with a minimum available quantity of 133 mg . Closest structural analogs such as ethyl 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate or ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate often require custom synthesis with lead times exceeding 4–6 weeks. The documented stock availability and immediate accessibility minimize experimental delays and ensure batch-to-batch consistency in control experiments.

Commercial Stock
Data to verify
≥133 mg in stock vs. custom synthesis
Reduces procurement timeline risk
Verify stock with supplier
Commercial sourcing Purity Supply chain reliability

Application Scenarios


Negative Control for FBW7 E3 Ligase Screens

Because this compound was confirmed inactive in the AlphaScreen-based FBW7 E3 ligase activator assay (AID 1259310) [1], it serves as a verified negative control for secondary or orthogonal screening of FBW7 modulators. Researchers can use it to establish baseline signal and rule out assay interference artifacts when testing new benzofuran-based or phenoxyethoxy-containing chemical series.

Negative Control for MITF/TEAD-YAP Pathway Screens

The documented inactivity in both the MITF inhibitor AlphaScreen assay (AID 1259374) and the TEAD-YAP interaction luminescence cell-based assay (AID 1259422) [1] makes this compound suitable as a pathway-inert control in oncology-related transcriptional regulation screens. Its use eliminates the risk of confounding transcriptional modulation that might arise from uncharacterized benzofuran analogs.

Lipophilic Benzofuran Reference for Library Design

With a computed XLogP3-AA of 4.3 and TPSA of 75 Ų [2], this compound occupies a defined property space (higher logP, moderate TPSA) that can serve as a reference point for medicinal chemistry teams designing focused benzofuran libraries. It provides a reproducible benchmark for chromatographic method development (e.g., logD assay calibration) and computational model validation.

Ready-to-Use Scaffold for Derivatization

The compound's commercial stock availability (≥133 mg, ChemDiv ) allows for rapid procurement and immediate use in synthetic chemistry programs. The 5-position ether linkage and the 3-carboxylate ester provide two orthogonal handles for further derivatization, enabling structure-activity relationship (SAR) expansion without the lead-time penalty of custom synthesis.

Application
Selection Property
Validation Focus
Negative control: FBW7 E3 ligase screens
Documented inactivity in AlphaScreen assay
Confirm inactivity in target-specific assay
Negative control: MITF/TEAD-YAP pathway screens
Verified inactivity in MITF and TEAD-YAP assays
Validate pathway inertness in orthogonal screens
Lipophilic reference for library design
Characterized logP and TPSA profile
Method development benchmark (e.g., logD calibration)
Ready-to-use scaffold for derivatization
Immediate stock availability
Confirm identity and purity upon receipt
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